molecular formula C8H12O B12562032 2-(2-Methoxyethyl)cyclopenta-1,3-diene CAS No. 144344-50-3

2-(2-Methoxyethyl)cyclopenta-1,3-diene

Cat. No.: B12562032
CAS No.: 144344-50-3
M. Wt: 124.18 g/mol
InChI Key: YEONIUGDWWNCKR-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)cyclopenta-1,3-diene is an organic compound belonging to the class of cyclopentadienes. Cyclopentadienes are known for their unique chemical properties and their role as ligands in organometallic chemistry. This compound is characterized by the presence of a methoxyethyl group attached to the cyclopentadiene ring, which influences its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)cyclopenta-1,3-diene can be achieved through various methods. One common approach involves the alkylation of cyclopentadiene with 2-methoxyethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of the 2-methoxyethyl halide .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

2-(2-Methoxyethyl)cyclopenta-1,3-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with transition metals, which can then participate in catalytic cycles. These complexes can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)cyclopenta-1,3-diene
  • 2-Methyl-1,3-cyclopentadiene
  • 1,3-Cyclopentanedione, 2-methyl-

Uniqueness

2-(2-Methoxyethyl)cyclopenta-1,3-diene is unique due to the presence of the methoxyethyl group, which imparts distinct electronic and steric properties. This makes it a valuable ligand in organometallic chemistry, offering different reactivity and selectivity compared to other cyclopentadiene derivatives .

Properties

CAS No.

144344-50-3

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-(2-methoxyethyl)cyclopenta-1,3-diene

InChI

InChI=1S/C8H12O/c1-9-7-6-8-4-2-3-5-8/h2,4-5H,3,6-7H2,1H3

InChI Key

YEONIUGDWWNCKR-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CCC=C1

Origin of Product

United States

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